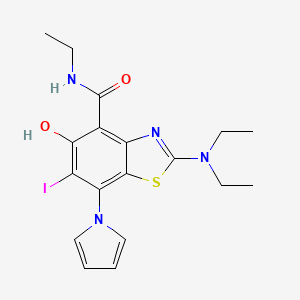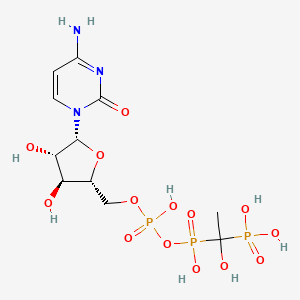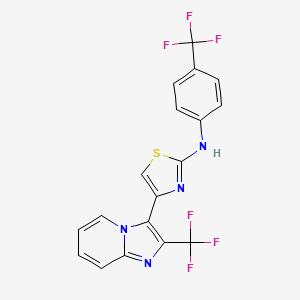
Antitumor Compound 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agent antitumoral 3, également connu sous le nom d’Ansamitocine P-3, est un composé antitumoral puissant dérivé de la bactérie Actinosynnema pretiosum. Il est connu pour sa forte activité cytotoxique contre diverses lignées cellulaires cancéreuses. L’Ansamitocine P-3 a été utilisée comme molécule « tête chercheuse » dans les conjugués anticorps-médicaments, tels que le trastuzumab emtansine, pour la thérapie anticancéreuse ciblée .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’Ansamitocine P-3 est généralement produite par fermentation d’Actinosynnema pretiosum. Le processus de fermentation implique la culture de la bactérie dans un milieu riche en nutriments dans des conditions contrôlées. Le composé est ensuite extrait et purifié à l’aide de diverses techniques chromatographiques .
Méthodes de production industrielle
La production industrielle de l’Ansamitocine P-3 implique l’optimisation des conditions de fermentation pour maximiser le rendement. Cela comprend l’ajustement de facteurs tels que la température, le pH et la concentration en nutriments. Des techniques de génie génétique ont également été utilisées pour améliorer la production d’Ansamitocine P-3 en modifiant les voies biosynthétiques dans Actinosynnema pretiosum .
Analyse Des Réactions Chimiques
Types de réactions
L’Ansamitocine P-3 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogènes en présence d’un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’Ansamitocine P-3 peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
L’Ansamitocine P-3 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la biosynthèse et la modification chimique des agents antitumoraux.
Biologie : Employée dans la recherche sur la division cellulaire et l’apoptose en raison de sa capacité à se lier à la β-tubuline et à inhiber l’assemblage des microtubules.
Médecine : Utilisée dans le développement de conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée.
Industrie : Appliquée dans la production de produits pharmaceutiques de haute valeur et comme outil de recherche biotechnologique
Applications De Recherche Scientifique
Ansamitocin P-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis and chemical modification of antitumor agents.
Biology: Employed in research on cell division and apoptosis due to its ability to bind to β-tubulin and inhibit microtubule assembly.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of high-value pharmaceuticals and as a tool for biotechnological research
Mécanisme D'action
L’Ansamitocine P-3 exerce ses effets antitumoraux en se liant à la β-tubuline dans les cellules eucaryotes. Cette liaison inhibe l’assemblage des microtubules et perturbe la ségrégation des chromosomes pendant la division cellulaire, ce qui conduit à l’arrêt du cycle cellulaire et à l’apoptose. Le composé cible également la protéine de division cellulaire FtsZ dans les bactéries, qui est analogue à la β-tubuline .
Comparaison Avec Des Composés Similaires
Composés similaires
Paclitaxel : Un autre agent antitumoral bien connu qui cible également les microtubules.
Vinblastine : Un composé qui inhibe la formation des microtubules et qui est utilisé en thérapie anticancéreuse.
Docétaxel : Similaire au paclitaxel, il stabilise les microtubules et empêche leur désassemblage
Unicité
L’Ansamitocine P-3 est unique en raison de son mécanisme de ciblage double, affectant à la fois les cellules eucaryotes et procaryotes. Cette double action en fait un outil précieux en thérapie anticancéreuse et en recherche bactérienne. De plus, son utilisation dans les conjugués anticorps-médicaments met en évidence son potentiel pour le traitement ciblé du cancer .
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPJHVEENIEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
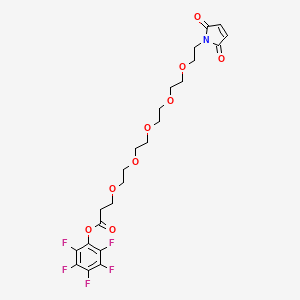



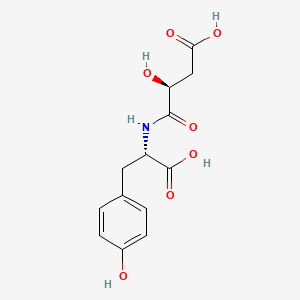

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
